molecular formula C13H15F2NO2 B8658332 Benzyl 3,3-difluorocyclopentylcarbamate

Benzyl 3,3-difluorocyclopentylcarbamate

Cat. No. B8658332
M. Wt: 255.26 g/mol
InChI Key: CUXWKMAACKAECM-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

Benzyl 3,3-difluorocyclopentylcarbamate (1.5 g, 5.88 mmol) in 6N HCl (6 mL) was heated at 100° C. for 20 h. After the reaction mixture was cooled to rt, the brown solution was extracted with Et2O (2×2 mL) to remove unreacted starting material and toluene. The aqueous phase was dried in the speed vac with heating to give 3,3-difluorocyclopentanamine hydrochloride as a light brown solid (0.79 g, 85% yield). 1H NMR (MeOD-d4, 400 MHz): 4.79 (m, 1H), 2.62 (m, 1H), 2.32 (m, 2H), 2.18 (m, 2H), 1.87 (m, 1H). 13C NMR (MeOD-d4, 400 MHz): 131.4 (t), 41.0 (t), 34.8 (t), 28.9. 19F NMR (MeOD-d4, with CFCl3 as standard, 400 MHz): −93.0 (m, 2F). LC/MS: [M+H]=121.9.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OCC2C=CC=CC=2)[CH2:3]1.[ClH:19]>>[ClH:19].[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1(CC(CC1)NC(OCC1=CC=CC=C1)=O)F
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the brown solution was extracted with Et2O (2×2 mL)
CUSTOM
Type
CUSTOM
Details
to remove unreacted
CUSTOM
Type
CUSTOM
Details
The aqueous phase was dried in the speed vac
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(CC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642576B2

Procedure details

Benzyl 3,3-difluorocyclopentylcarbamate (1.5 g, 5.88 mmol) in 6N HCl (6 mL) was heated at 100° C. for 20 h. After the reaction mixture was cooled to rt, the brown solution was extracted with Et2O (2×2 mL) to remove unreacted starting material and toluene. The aqueous phase was dried in the speed vac with heating to give 3,3-difluorocyclopentanamine hydrochloride as a light brown solid (0.79 g, 85% yield). 1H NMR (MeOD-d4, 400 MHz): 4.79 (m, 1H), 2.62 (m, 1H), 2.32 (m, 2H), 2.18 (m, 2H), 1.87 (m, 1H). 13C NMR (MeOD-d4, 400 MHz): 131.4 (t), 41.0 (t), 34.8 (t), 28.9. 19F NMR (MeOD-d4, with CFCl3 as standard, 400 MHz): −93.0 (m, 2F). LC/MS: [M+H]=121.9.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OCC2C=CC=CC=2)[CH2:3]1.[ClH:19]>>[ClH:19].[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1(CC(CC1)NC(OCC1=CC=CC=C1)=O)F
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the brown solution was extracted with Et2O (2×2 mL)
CUSTOM
Type
CUSTOM
Details
to remove unreacted
CUSTOM
Type
CUSTOM
Details
The aqueous phase was dried in the speed vac
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(CC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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